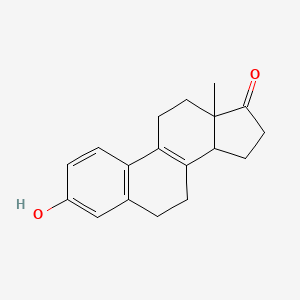

delta8,9-Dehydroestrone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

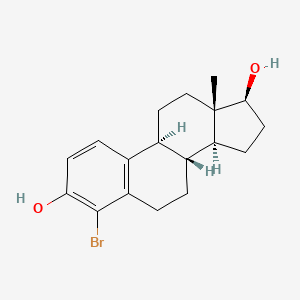

9-Dehydroestrone, also known as Δ8-estrone or estra-1,3,5(10),8-tetraen-3-ol-17-one, is a naturally occurring estrogen found in horses. It is closely related to other equine estrogens such as equilin, equilenin, and estrone. This compound is a minor constituent (3.5%) of conjugated estrogens (Premarin) and produces 8,9-dehydro-17β-estradiol as an important active metabolite .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Dehydroestrone involves the dehydrogenation of estrone. This process typically requires specific catalysts and controlled reaction conditions to ensure the formation of the desired product. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of strong oxidizing agents and specific temperature and pressure settings .

Industrial Production Methods

Industrial production of 9-Dehydroestrone often involves the extraction and purification of conjugated estrogens from natural sources, such as the urine of pregnant mares. The extracted estrogens are then subjected to chemical processes to isolate and purify 9-Dehydroestrone .

Analyse Chemischer Reaktionen

Types of Reactions

9-Dehydroestrone undergoes various chemical reactions, including:

Oxidation: Conversion to 8,9-dehydro-17β-estradiol.

Reduction: Formation of reduced derivatives.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include 8,9-dehydro-17β-estradiol and other reduced or substituted derivatives of 9-Dehydroestrone .

Wissenschaftliche Forschungsanwendungen

9-Dehydroestrone has several scientific research applications:

Chemistry: Used as a reference compound in the study of estrogenic activity and metabolism.

Biology: Investigated for its role in hormone regulation and interaction with estrogen receptors.

Medicine: Studied for its potential use in hormone replacement therapy and its effects on postmenopausal symptoms.

Industry: Utilized in the production of conjugated estrogens for pharmaceutical applications

Wirkmechanismus

9-Dehydroestrone exerts its effects by binding to estrogen receptors (ER) in various tissues. Upon binding, it induces conformational changes in the receptor, leading to the activation of specific gene expression pathways. This activation results in various physiological effects, including the regulation of reproductive functions, bone metabolism, and cardiovascular health .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Equilin: Another equine estrogen with similar estrogenic activity.

Equilenin: Closely related to 9-Dehydroestrone, with a slightly different structure.

Estrone: A naturally occurring estrogen that is a precursor to 9-Dehydroestrone.

Uniqueness

9-Dehydroestrone is unique due to its specific structure and the presence of a double bond in the steroid B-ring. This structural feature contributes to its distinct pharmacological profile and tissue-selective estrogenic activity .

Eigenschaften

IUPAC Name |

3-hydroxy-13-methyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGSRCWSHMWPQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35419-83-1 |

Source

|

| Record name | NSC124415 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide,N-[[(5S)-3-(4-acetylphenyl)-2-oxo-5-oxazolidinyl]methyl]-](/img/structure/B12285612.png)

![3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B12285617.png)

![(S)-5-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12285622.png)

![N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12285632.png)

![5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid](/img/structure/B12285657.png)

![9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B12285663.png)